molecular formula C11H14ClNO3 B13032195 Methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl

Methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl

Cat. No.: B13032195
M. Wt: 243.68 g/mol
InChI Key: HXDVRGIRDFSOGY-HNCPQSOCSA-N
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Description

Methyl ®-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. It is known for its unique structure, which includes a tetrahydroisoquinoline core, a hydroxy group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Methyl ®-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Methyl ®-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate: Lacks the hydrochloride salt form.

    6-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl ester group.

    1,2,3,4-Tetrahydroisoquinoline: Lacks both the hydroxy and carboxylate ester groups.

Uniqueness

Methyl ®-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (MHTH) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₁H₁₃ClN₁O₃
  • Molecular Weight : 245.68 g/mol
  • CAS Number : 672310-19-9

Biological Activities

MHTH exhibits a range of biological activities that have been documented in various studies:

  • Neuroprotective Effects : Research indicates that THIQ derivatives can protect neuronal cells from oxidative stress and apoptosis. MHTH has shown potential in reducing neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antimicrobial Properties : MHTH and its analogs have demonstrated activity against various pathogenic bacteria and fungi. The compound inhibits the activity of enzymes such as New Delhi metallo-beta-lactamase (NDM-1), which is responsible for antibiotic resistance .
  • Anti-inflammatory Effects : Studies suggest that MHTH can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its neuroprotective and anti-inflammatory effects by scavenging free radicals and reducing oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of MHTH is closely linked to its structural features. The presence of the hydroxyl group at the 6-position is crucial for enhancing its neuroprotective and anti-inflammatory properties. Modifications at other positions on the THIQ scaffold can lead to variations in potency and selectivity against different biological targets .

Case Studies

  • Neuroprotection in Animal Models : In a study involving mice subjected to neurotoxic agents, administration of MHTH significantly improved cognitive function and reduced neuronal loss compared to control groups .
  • Antimicrobial Efficacy : A series of in vitro tests demonstrated that MHTH effectively inhibited the growth of several resistant bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .
  • Inflammation Modulation : In a rat model of arthritis, MHTH treatment resulted in decreased levels of inflammatory markers and improved joint function, highlighting its therapeutic potential in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
NeuroprotectiveReduces oxidative stress and apoptosis
AntimicrobialInhibits NDM-1 enzyme
Anti-inflammatoryModulates cytokine release
AntioxidantScavenges free radicals

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-15-11(14)10-9-3-2-8(13)6-7(9)4-5-12-10;/h2-3,6,10,12-13H,4-5H2,1H3;1H/t10-;/m1./s1

InChI Key

HXDVRGIRDFSOGY-HNCPQSOCSA-N

Isomeric SMILES

COC(=O)[C@H]1C2=C(CCN1)C=C(C=C2)O.Cl

Canonical SMILES

COC(=O)C1C2=C(CCN1)C=C(C=C2)O.Cl

Origin of Product

United States

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